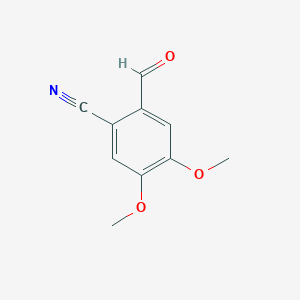

2-Formyl-4,5-dimethoxybenzonitrile

Description

Properties

IUPAC Name |

2-formyl-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEXSTHJDYEIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Physicochemical Profiling of 2-Formyl-4,5-dimethoxybenzonitrile: A Technical Whitepaper

Executive Summary

2-Formyl-4,5-dimethoxybenzonitrile (CAS: 1013112-48-5) is a highly functionalized, electron-rich aromatic building block characterized by the ortho-relationship of a reactive aldehyde and a cyano group[1]. This specific spatial arrangement makes it an invaluable intermediate in advanced organic synthesis, particularly for the construction of complex nitrogenous heterocycles (e.g., isoquinolines, quinazolines) and the development of sophisticated chiral P,N-ligands used in transition-metal catalysis[2].

This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical properties, explaining the mechanistic causality behind its protecting-group-free syntheses, and providing self-validating experimental protocols designed for high-fidelity replication in pharmaceutical and materials research.

Physicochemical and Structural Data

Understanding the baseline properties of 2-Formyl-4,5-dimethoxybenzonitrile is critical for downstream purification and handling. The compound is a stable solid at room temperature but requires inert storage to prevent the slow air-oxidation of the formyl group.

Table 1: Physicochemical Properties [1]

| Property | Value |

|---|---|

| CAS Registry Number | 1013112-48-5 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Melting Point | 142 – 144 °C |

| Boiling Point | 373.3 ± 42.0 °C (at 760 mmHg) |

| Physical Form | Solid |

| Purity Standard | ≥ 97% |

| Storage Conditions | 4 °C, stored under nitrogen |

Strategic Synthetic Pathways

The Synthetic Challenge: The synthesis of ortho-formylbenzonitriles is notoriously difficult. Standard cross-coupling or cyanation conditions (such as the classical Rosenmund-von Braun reaction) typically require high temperatures (>150 °C) for extended periods. Under these conditions, an unprotected aldehyde will rapidly undergo side reactions, such as the Cannizzaro reaction or metal-coordinated decarbonylation. Historically, this necessitated a tedious three-step sequence: acetal protection, cyanation, and acidic deprotection[3].

To bypass these inefficiencies, modern methodology relies on kinetic control and highly specific reagent affinities. Below are two field-proven, protecting-group-free methodologies.

Pathway A: Microwave-Assisted Ni/Cu Co-Catalyzed Cyanation

Mechanistic Causality: This pathway utilizes a synergistic Nickel/Copper catalytic system under microwave (MW) irradiation[3]. While CuCN is the cyanide source, the addition of a catalytic amount of NiBr₂ drastically lowers the activation energy for the oxidative addition into the aryl-bromide bond. The microwave irradiation provides rapid, uniform volumetric heating, compressing the reaction time from several hours to merely 4.5 minutes. This extreme rapidity allows the cyanation to outpace the thermal degradation of the unprotected formyl group, achieving high yields through kinetic trapping.

Step-by-Step Protocol:

-

Preparation: In a heavy-walled, microwave-safe reaction vial, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (10.0 mmol, 2.45 g) in anhydrous N-Methyl-2-pyrrolidone (NMP, 50 mL).

-

Catalyst Loading: Add Copper(I) cyanide (CuCN, 61.2 mmol, 5.48 g) and Nickel(II) bromide (NiBr₂, 4.1 mmol, 892 mg) to the solution[3].

-

Atmospheric Control: Purge the vial with dry argon gas for 5 minutes to remove dissolved oxygen (preventing aldehyde oxidation), then seal the vessel with a crimp cap.

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture for exactly 4.5 minutes, maintaining a target temperature of 170 °C and a maximum pressure limit of 17 bar at 200 W power[3].

-

Workup: Allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (150 mL) and filter through a pad of Celite to remove insoluble copper and nickel salts.

-

Purification: Wash the organic filtrate sequentially with water (3 × 50 mL) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the pure product.

Self-Validation Check: Post-workup, an FT-IR spectrum should display a sharp, intense

stretching band near 2220 cm⁻¹ and a strongstretch near 1690 cm⁻¹. The simultaneous presence of both bands confirms successful cyanation without aldehyde degradation.

Pathway B: Radical Dibromination and Ag(I)-Assisted Hydrolysis

Mechanistic Causality: This alternative pathway starts from 4,5-dimethoxy-2-methylbenzonitrile. The electron-withdrawing cyano group deactivates the aromatic ring, directing Wohl-Ziegler radical bromination cleanly to the benzylic methyl group. Using an excess of NBS ensures complete conversion to the gem-dibromide. Subsequently, converting a gem-dibromide to an aldehyde usually requires harsh aqueous base, which would hydrolyze the nitrile into an amide. To prevent this, Ag(I)-assisted hydrolysis is employed. Silver nitrate has an extreme halophilic affinity for bromide ions, precipitating AgBr and generating a highly electrophilic carbocation intermediate that is easily trapped by water under mild, neutral conditions, leaving the sensitive nitrile perfectly intact[3].

Step-by-Step Protocol:

-

Wohl-Ziegler Dibromination: To a solution of 4,5-dimethoxy-2-methylbenzonitrile (10.0 mmol) in anhydrous CCl₄ (40 mL), add N-Bromosuccinimide (NBS, 30.0 mmol) and Azobisisobutyronitrile (AIBN, 0.5 mmol)[3].

-

Reflux: Heat the mixture to reflux under an inert atmosphere for 4–6 hours. Cool to 0 °C, filter off the floating succinimide byproduct, and concentrate the filtrate to yield crude 2-(dibromomethyl)-4,5-dimethoxybenzonitrile.

-

Silver-Promoted Hydrolysis: Dissolve the crude dibromide in a mixture of Acetonitrile and Water (4:1 v/v, 50 mL). Add Silver Nitrate (AgNO₃, 40.0 mmol)[3].

-

Reaction & Isolation: Heat the suspension to reflux for 20 minutes. Filter the reaction mixture through Celite to remove the precipitated AgBr. Extract the aqueous filtrate with dichloromethane, dry, and concentrate to yield the target aldehyde.

Self-Validation Check: During the hydrolysis step, the immediate and quantitative precipitation of a pale-yellow solid (AgBr) upon the addition of AgNO₃ serves as a visual, real-time validation that benzylic halide abstraction is actively occurring.

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic logic of both pathways converging on the target molecule.

Figure 1: Divergent synthetic pathways for 2-Formyl-4,5-dimethoxybenzonitrile.

Table 2: Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A: MW-Assisted Cyanation | Pathway B: Ag(I)-Assisted Hydrolysis |

|---|---|---|

| Starting Material | 2-Bromo-4,5-dimethoxybenzaldehyde | 4,5-Dimethoxy-2-methylbenzonitrile |

| Key Reagents | CuCN, NiBr₂ | NBS, AIBN, AgNO₃ |

| Reaction Time | 4.5 minutes | ~6.5 hours (over two steps) |

| Temperature | 170 °C (Microwave) | Reflux (80 – 100 °C) |

| Protecting Group | Not Required | Not Required |

| Primary Advantage | Extreme rapidity; high step-economy | Avoids heavy metal (Ni/Cu) waste |

Downstream Applications in Drug Development & Catalysis

The primary utility of 2-Formyl-4,5-dimethoxybenzonitrile lies in its capacity to undergo condensation reactions to form cyclic imidates. These imidates are direct precursors to chiral imidate-ferrocenylphosphane (P,N) ligands [2].

When complexed with Iridium(I), these P,N-ligands create highly rigid, six-membered chelated rings. This structural rigidity is a prerequisite for achieving extreme enantioselectivity (up to 100% ee) during the asymmetric hydrogenation of unfunctionalized and poorly functionalized olefins[4]. For drug development professionals, this catalytic application is vital for synthesizing chiral active pharmaceutical ingredients (APIs) where traditional hydrogenation catalysts fail to induce sufficient stereocontrol.

References

*[1] Title: 2-Formyl-4,5-dimethoxybenzonitrile | 1013112-48-5 Source: Sigma-Aldrich URL: 1

*[3] Title: Organic & Biomolecular Chemistry PAPER - RSC Publishing (Synthesis of 4,5-dimethoxy-2-formylbenzonitrile) Source: Royal Society of Chemistry (RSC) URL: 3

*[4] Title: Chiral imidate-ferrocenylphosphanes: synthesis and application as P,N-ligands in iridium(I)-catalyzed hydrogenation of unfunctionalized and poorly functionalized olefins Source: PubMed (National Institutes of Health) URL: 4

*[2] Title: Chiral imidate–ferrocenylphosphanes: synthesis and application as P, N - ligands in iridium( I )-catalyzed hydrogenation... Source: Royal Society of Chemistry (RSC) URL: 2

Sources

- 1. 2-Formyl-4,5-dimethoxybenzonitrile | 1013112-48-5 [sigmaaldrich.com]

- 2. Chiral imidate–ferrocenylphosphanes: synthesis and application as P,N-ligands in iridium(i)-catalyzed hydrogenation of unfunctionalized and poorly functionalized olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chiral imidate–ferrocenylphosphanes: synthesis and application as P,N-ligands in iridium(i)-catalyzed hydrogenation of unfunctionalized and poorly functionalized olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Chiral imidate-ferrocenylphosphanes: synthesis and application as P,N-ligands in iridium(I)-catalyzed hydrogenation of unfunctionalized and poorly functionalized olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS 1013112-48-5 physical and chemical properties

An in-depth analysis of publicly available chemical databases and scientific literature reveals no specific compound associated with the CAS number 1013112-48-5. This suggests that the provided CAS number may be inaccurate, discontinued, or correspond to a proprietary substance not disclosed in the public domain.

Consequently, a detailed technical guide on the physical and chemical properties of a compound with this specific identifier cannot be generated at this time. Researchers and professionals seeking information on a chemical compound are advised to verify the CAS number for accuracy. Accurate identification is the crucial first step for any subsequent scientific investigation, including the determination of its physicochemical properties, safety protocols, and potential applications.

Should a corrected or alternative identifier be available, a comprehensive technical guide can be developed. Such a guide would typically include:

-

Chemical Identity: Including IUPAC name, synonyms, molecular formula, and structure.

-

Physical Properties: Such as melting point, boiling point, density, and solubility, presented in a clear tabular format for easy reference.

-

Chemical Properties: Information on reactivity, stability, and potential hazardous reactions.

-

Analytical Methodology: Detailed, step-by-step protocols for the characterization and quality control of the substance. This would involve techniques like spectroscopy (e.g., NMR, IR, MS) and chromatography (e.g., HPLC, GC).

-

Safety and Handling: Comprehensive guidelines on safe handling, storage, and disposal, based on available safety data sheets (SDS).

-

Experimental Workflows: Visual diagrams, such as those generated using Graphviz, to illustrate key experimental or analytical processes.

A thorough and accurate technical guide is contingent upon the foundational accuracy of the compound's identifier. Without a valid CAS number, the scientific integrity and trustworthiness of any generated report would be compromised. We recommend that our audience of researchers, scientists, and drug development professionals double-check their source for the CAS number 1013112-48-5 and provide a valid identifier for us to proceed with a comprehensive analysis.

solubility of 2-Formyl-4,5-dimethoxybenzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-Formyl-4,5-dimethoxybenzonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Formyl-4,5-dimethoxybenzonitrile, a key intermediate in synthetic chemistry. Recognizing the general absence of publicly available, quantitative solubility data for this compound, this document emphasizes the foundational principles and practical methodologies required for its empirical determination. We delve into the physicochemical properties of the molecule to build a predictive solubility profile, followed by detailed, field-proven experimental protocols for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable solubility data to advance their work in chemical synthesis, process development, and formulation.

Introduction: The Significance of Solubility

2-Formyl-4,5-dimethoxybenzonitrile (CAS No. 1013112-48-5) is a substituted benzonitrile derivative whose utility often lies as a precursor or building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. The success of any synthetic step, purification process (like crystallization), or formulation effort hinges on a thorough understanding of the compound's solubility in various organic solvents.[1] Solubility data governs critical process parameters, including reaction concentration, solvent selection for chromatography, and the feasibility of crystallization-based purification. In drug development, poor solubility is a major hurdle, affecting bioavailability and therapeutic efficacy.[2] Therefore, the ability to accurately predict and experimentally determine the solubility of intermediates like 2-Formyl-4,5-dimethoxybenzonitrile is not merely an academic exercise but a cornerstone of efficient and successful research and development.

Physicochemical Profile and Structural Analysis

A molecule's structure is the primary determinant of its solubility characteristics. The fundamental principle of "like dissolves like" posits that a solute will dissolve best in a solvent that has a similar polarity.[3] An analysis of the 2-Formyl-4,5-dimethoxybenzonitrile structure provides the basis for a qualitative prediction of its solubility.

| Property | Value | Source |

| CAS Number | 1013112-48-5 | [4] |

| Molecular Formula | C₁₀H₉NO₃ | [4] |

| Molecular Weight | 191.19 g/mol | [4] |

| Melting Point | 142-144 °C | [4] |

| Boiling Point | 373.3 ± 42.0 °C at 760 mmHg | [4] |

| Physical Form | Solid | [4] |

Structural Features Influencing Solubility:

-

Polar Groups: The molecule possesses three key polar functionalities: a nitrile (-C≡N) group, a formyl (aldehyde, -CHO) group, and two methoxy (-OCH₃) ether groups. These groups can participate in dipole-dipole interactions and, in the case of the aldehyde oxygen and ether oxygens, can act as hydrogen bond acceptors.

-

Aromatic System: The benzene ring is a large, nonpolar feature that favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Overall Polarity: The combination of a nonpolar aromatic core with multiple polar functional groups suggests that 2-Formyl-4,5-dimethoxybenzonitrile is a moderately polar compound. This structure predicts that its highest solubility will be found in polar aprotic solvents that can engage in dipole-dipole interactions without the competing hydrogen-bonding donation that polar protic solvents offer.

Predictive Solubility Profile

Based on the structural analysis, we can forecast the compound's likely solubility in common classes of organic solvents. This serves as a starting point for solvent screening experiments.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents possess strong dipoles that can effectively solvate the polar nitrile, aldehyde, and methoxy groups of the solute.[5] Their inability to donate hydrogen bonds prevents strong self-association, making them readily available to interact with the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can effectively solvate the aromatic ring and engage in dipole-dipole interactions with the polar functional groups. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond acceptors and donors. While they can interact with the solute's polar groups, their strong self-association through hydrogen bonding may slightly hinder their ability to solvate the solute compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents can act as hydrogen bond acceptors for the aldehyde group but have limited overall polarity. |

| Aromatic | Toluene, Benzene | Low | While the aromatic ring of the solute will interact favorably with these solvents, the polar functional groups are poorly solvated, limiting overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | These solvents lack any significant polarity and cannot effectively solvate the polar nitrile, aldehyde, or methoxy groups, leading to poor solubility.[5] |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the isothermal shake-flask method .[6] This technique ensures that the solvent is fully saturated with the solute, establishing a true thermodynamic equilibrium. The concentration of the resulting saturated solution is then determined using an appropriate analytical technique.

Overall Experimental Workflow

The process involves three core stages: preparation of a saturated solution, separation of the solid and liquid phases, and quantification of the solute in the liquid phase.

Caption: Generalized workflow for equilibrium solubility determination.

Step-by-Step Protocol: Shake-Flask Method

Objective: To prepare a saturated solution of 2-Formyl-4,5-dimethoxybenzonitrile in a chosen organic solvent at a specific temperature.

Materials:

-

2-Formyl-4,5-dimethoxybenzonitrile (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

Procedure:

-

Add an excess amount of solid 2-Formyl-4,5-dimethoxybenzonitrile to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add approximately 10-20 mg of solid to 2 mL of solvent.

-

Add a precise, known volume or mass of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[6] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

After the equilibration period, visually confirm that excess solid remains, indicating that the solution is saturated.

Quantification of Solute Concentration

Once the saturated solution is prepared, the undissolved solid must be removed, and the concentration of the clear supernatant must be accurately measured. The choice of quantification method depends on the available instrumentation, required sensitivity, and the properties of the solute.

Caption: Decision tree for selecting a suitable quantification method.

Method 1: Gravimetric Analysis

This is the most direct method but is often the least sensitive and most labor-intensive. It is suitable for determining solubility in the high mg/mL range.[2]

Protocol:

-

Allow the saturated solution from the shake-flask experiment to stand undisturbed for 10-15 minutes to allow heavy particles to settle.

-

Carefully pipette a known volume (e.g., 1.00 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Weigh the dish with the solution to determine the mass of the solution.

-

Gently evaporate the solvent in a fume hood or a drying oven at a temperature well below the solute's melting point until all solvent is removed.

-

Dry the dish containing the solid residue to a constant weight in an oven (e.g., 60-80 °C).[7]

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

-

Calculation: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL).

Method 2: UV-Vis Spectroscopy

This method is rapid and well-suited for high-throughput screening, provided the solute has a distinct UV-Vis absorbance profile and is free from absorbing impurities.[8][9]

Protocol:

-

Phase Separation: Centrifuge the equilibrated vial at high speed (e.g., 10,000 rpm for 15 minutes). Carefully withdraw the clear supernatant using a pipette, ensuring the solid pellet is not disturbed. For best results, filter the supernatant through a 0.22 µm PTFE syringe filter.[6]

-

Prepare a Calibration Curve:

-

Create a high-concentration stock solution of 2-Formyl-4,5-dimethoxybenzonitrile in the solvent of interest.

-

Perform a serial dilution to prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot absorbance versus concentration. The resulting graph should be a straight line (Beer-Lambert Law), and its equation will be used for quantification.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known dilution factor so that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for solubility determination due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities or degradants.[6][10]

Protocol:

-

Phase Separation: Follow the same procedure as for UV-Vis Spectroscopy (centrifugation and filtration) to obtain a clear, particle-free filtrate.[6]

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of 2-Formyl-4,5-dimethoxybenzonitrile of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot peak area versus concentration to generate a linear calibration curve.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known dilution factor using the mobile phase.

-

Inject the diluted sample into the HPLC system and record the peak area for the analyte.

-

-

Calculation: Use the calibration curve equation to determine the concentration of the diluted sample from its peak area. Multiply this concentration by the dilution factor to calculate the solubility in the original saturated solution.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2-Formyl-4,5-dimethoxybenzonitrile is not widely available, data from structurally similar benzonitriles and aldehydes can inform safe handling practices.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Conclusion

The solubility of 2-Formyl-4,5-dimethoxybenzonitrile is a critical parameter for its effective use in research and development. This guide has established a predictive framework based on its moderately polar structure, suggesting high solubility in polar aprotic solvents like DMSO and DMF. More importantly, it has provided robust, step-by-step experimental protocols based on the industry-standard shake-flask method, coupled with three distinct quantification techniques: gravimetric analysis, UV-Vis spectroscopy, and HPLC. By applying these methodologies, researchers can empirically generate the precise and reliable solubility data required to optimize reaction conditions, streamline purification processes, and guide formulation development, thereby accelerating the pace of scientific discovery.

References

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from vertexaisearch.cloud.google.com. General Experimental Protocol for Determining Solubility. (2025). BenchChem. Retrieved from vertexaisearch.cloud.google.com. [14] Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from scribd.com. [2] Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from vertexaisearch.cloud.google.com. [1] Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [15] Solubility test for Organic Compounds. (2024, September 24). Retrieved from vertexaisearch.cloud.google.com. [4] 2-Formyl-4,5-dimethoxybenzonitrile. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com. [3] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [7] Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from scribd.com. [16] Tiong, A. H., & Khoubnasabjafari, M. (2020). Physics-Based Solubility Prediction for Organic Molecules. Molecules, 25(19), 4499. [8] Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984. [17] Stangler, T., & Stübner, H. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 563-570. [9] MultiScreen Solubility Filter Plate. (n.d.). MilliporeSigma. Retrieved from merckmillipore.com. [18] Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from wiredchemist.com. [10] Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(9), 879-897. [19] Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. Retrieved from analytik-news.de. [11] Safety Data Sheet: 2,4-Dimethoxybenzonitrile. (2025, December 22). Thermo Fisher Scientific. Retrieved from fishersci.com. [12] Safety Data Sheet: 2,5-Dimethoxybenzonitrile. (2025, December 24). Fisher Scientific. Retrieved from fishersci.com. Safety Data Sheet: 2-Amino-4,5-dimethoxybenzonitrile. (2025, September 22). Thermo Fisher Scientific. Retrieved from fishersci.com. [13] Safety Data Sheet: 5-Formyl-2-methoxybenzonitrile. (2024, December 19). CymitQuimica. Retrieved from cymitquimica.com. [20] PubChem Compound Summary for CID 46835342, 2-Formyl-5-methoxybenzonitrile. (n.d.). National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [21] 2-Formyl-4,5-dimethoxybenzoic acid. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com. [22] CAS 21962-49-2: 4-Formyl-2-methoxybenzonitrile. (n.d.). CymitQuimica. Retrieved from cymitquimica.com. [23] 2-Amino-4,5-dimethoxybenzonitrile. (n.d.). ECHEMI. Retrieved from echemi.com. [5] Overcoming solubility issues of 2-Amino-4,6-dimethylbenzonitrile in organic solvents. (2025). BenchChem. Retrieved from benchchem.com.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. pharmajournal.net [pharmajournal.net]

- 3. chem.ws [chem.ws]

- 4. 2-Formyl-4,5-dimethoxybenzonitrile | 1013112-48-5 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. scribd.com [scribd.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scirp.org [scirp.org]

- 18. Gravimetric Analysis [wiredchemist.com]

- 19. analytik.news [analytik.news]

- 20. 2-Formyl-5-methoxybenzonitrile | C9H7NO2 | CID 46835342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-Formyl-4,5-dimethoxybenzoic acid | 490-63-1 [sigmaaldrich.com]

- 22. CAS 21962-49-2: 4-Formyl-2-methoxybenzonitrile [cymitquimica.com]

- 23. echemi.com [echemi.com]

A Technical Guide to the Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile: Strategies and Methodologies

Introduction

2-Formyl-4,5-dimethoxybenzonitrile, a key substituted benzonitrile, serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a formyl and a cyano group ortho to each other on a dimethoxy-substituted benzene ring, provides a versatile scaffold for further chemical transformations. This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the primary and alternative synthetic routes to this valuable compound. The guide emphasizes the rationale behind the selection of starting materials and reaction conditions, providing detailed protocols and comparative data to facilitate informed decision-making in a laboratory setting.

Primary Synthetic Pathway: From Veratraldehyde to 2-Formyl-4,5-dimethoxybenzonitrile

The most direct and widely applicable route to 2-Formyl-4,5-dimethoxybenzonitrile commences with the readily available and cost-effective starting material, 3,4-dimethoxybenzaldehyde, commonly known as veratraldehyde. This pathway involves a two-step sequence: electrophilic bromination followed by a nucleophilic cyanation.

Step 1: Electrophilic Bromination of Veratraldehyde

The initial step focuses on the regioselective introduction of a bromine atom at the C-2 position of the veratraldehyde ring. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic substitution. The directing effects of the methoxy groups (ortho, para-directing) and the aldehyde group (meta-directing) synergistically favor substitution at the C-2 and C-6 positions. Due to steric hindrance from the adjacent aldehyde group, bromination predominantly occurs at the C-2 position.

Causality of Experimental Choices:

-

Solvent: Acetic acid is a common solvent for this bromination as it is polar enough to dissolve the starting material and is relatively inert to bromine.

-

Temperature Control: The reaction is typically conducted at or below room temperature to control the rate of reaction and minimize the formation of poly-brominated byproducts.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

-

In a well-ventilated fume hood, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde.

| Parameter | Value |

| Starting Material | 3,4-Dimethoxybenzaldehyde |

| Reagent | Bromine in Acetic Acid |

| Typical Yield | 85-95% |

| Purity | High, often suitable for next step |

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[Veratraldehyde] -- "Br₂ / Acetic Acid" --> B[2-Bromo-4,5-dimethoxybenzaldehyde];

}

Caption: Bromination of Veratraldehyde.

Step 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

The second step involves the conversion of the aryl bromide to the corresponding nitrile. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic and effective method for this transformation. This reaction proceeds via a nucleophilic substitution mechanism, where the cyanide ion displaces the bromide ion.

Causality of Experimental Choices:

-

Catalyst: Copper(I) cyanide is the reagent of choice. The copper(I) ion is believed to coordinate to the bromine atom, facilitating the nucleophilic attack by the cyanide ion.

-

Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure the dissolution of the reactants and to facilitate the reaction at elevated temperatures.

-

Temperature: The reaction generally requires high temperatures (150-200 °C) to overcome the activation energy for the cleavage of the C-Br bond.

Experimental Protocol: Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-bromo-4,5-dimethoxybenzaldehyde (1.0 equivalent) and copper(I) cyanide (1.1-1.5 equivalents).

-

Add a high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (typically 150-160 °C) and maintain this temperature for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Formyl-4,5-dimethoxybenzonitrile.

| Parameter | Value |

| Starting Material | 2-Bromo-4,5-dimethoxybenzaldehyde |

| Reagent | Copper(I) Cyanide (CuCN) |

| Solvent | DMF or NMP |

| Temperature | 150-200 °C |

| Typical Yield | 60-80% |

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];B[2-Bromo-4,5-dimethoxybenzaldehyde] -- "CuCN / DMF" --> C[2-Formyl-4,5-dimethoxybenzonitrile];

}

Caption: Cyanation of 2-Bromo-4,5-dimethoxybenzaldehyde.

Alternative Synthetic Pathway: Ortho-Formylation of 4,5-Dimethoxybenzonitrile

An alternative approach to 2-Formyl-4,5-dimethoxybenzonitrile involves the direct introduction of a formyl group at the ortho-position of 4,5-dimethoxybenzonitrile. This strategy is attractive as it builds the target molecule by forming a C-C bond directly on a pre-existing benzonitrile scaffold. Several classical formylation reactions can be considered for this transformation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.[3][4] The two methoxy groups in 4,5-dimethoxybenzonitrile sufficiently activate the ring for this electrophilic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation of 4,5-Dimethoxybenzonitrile

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, keeping the temperature below 10 °C.

-

Stir the mixture for a short period to allow for the formation of the Vilsmeier reagent.

-

Add 4,5-dimethoxybenzonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) for several hours.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 4,5-Dimethoxybenzonitrile |

| Reagents | POCl₃, DMF |

| Typical Yield | Moderate to Good |

graph TD {

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

D[4,5-Dimethoxybenzonitrile] -- "1. POCl₃, DMF

H₂O" --> C[2-Formyl-4,5-dimethoxybenzonitrile]; }

Caption: Vilsmeier-Haack formylation.

Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), to introduce a formyl group.[5] This method can offer good regioselectivity for activated aromatic rings.

Experimental Protocol: Rieche Formylation of 4,5-Dimethoxybenzonitrile

-

Dissolve 4,5-dimethoxybenzonitrile (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Add a Lewis acid, such as titanium tetrachloride (TiCl₄), dropwise.

-

Slowly add dichloromethyl methyl ether to the reaction mixture.

-

Allow the reaction to proceed at low temperature for a specified time.

-

Quench the reaction with water or an aqueous acid solution.

-

Work up the reaction mixture by extraction, washing, drying, and concentration.

-

Purify the product using standard techniques.

| Parameter | Value |

| Starting Material | 4,5-Dimethoxybenzonitrile |

| Reagents | Dichloromethyl methyl ether, TiCl₄ |

| Typical Yield | Moderate to Good |

graph TD {

rankdir=LR;

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

D[4,5-Dimethoxybenzonitrile] -- "1. Dichloromethyl methyl ether, TiCl₄

H₂O" --> C[2-Formyl-4,5-dimethoxybenzonitrile]; }

Caption: Rieche formylation of 4,5-Dimethoxybenzonitrile.

Conceptual Synthetic Pathway: From 3,4-Dimethoxytoluene

A more convergent but potentially lower-yielding approach could start from 3,4-dimethoxytoluene. This route would necessitate the introduction of both the formyl and cyano groups onto the aromatic ring. This could conceptually be achieved through a sequence of formylation followed by a multi-step conversion of another functional group (e.g., nitro or amino) to the nitrile.

-

Formylation of 3,4-Dimethoxytoluene: The methyl group and the two methoxy groups would direct formylation to the C-6 position.

-

Nitration: Subsequent nitration would likely occur at the C-2 position.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group.

-

Sandmeyer Reaction: The resulting amino group can be converted to a nitrile via a diazonium salt intermediate.

This multi-step process is less direct and likely to result in a lower overall yield compared to the previously described methods. However, it demonstrates the versatility of synthetic planning from more fundamental starting materials.

Conclusion

The synthesis of 2-Formyl-4,5-dimethoxybenzonitrile can be effectively achieved through several synthetic strategies. The most direct and high-yielding approach involves the bromination of veratraldehyde followed by a copper-catalyzed cyanation. This route benefits from readily available starting materials and well-established reaction protocols. Alternatively, the ortho-formylation of 4,5-dimethoxybenzonitrile using methods such as the Vilsmeier-Haack or Rieche reaction provides a viable pathway. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

- Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64.

-

PrepChem.com. Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. [Link]

- Zanon, J.; Klapars, A.; Buchwald, S. L. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. J. Am. Chem. Soc.2003, 125 (10), 2890–2891.

-

Wikipedia. Rosenmund–von Braun reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

SynArchive. Rosenmund-von Braun Reaction. [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

- Wu, J.; et al. L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett2008, 2008 (01), 69–72.

- Kumar, S.; et al. Catalytic cyanation of aryl iodides using DMF and ammonium bicarbonate as the combined source of cyanide: a dual role of copper catalysts. Chem. Commun.2014, 50 (80), 11939-11942.

- Taillefer, M.; et al. Copper-catalyzed Cyanation of Alkenyl Iodides. Org. Synth.2016, 93, 163.

-

Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

- Olah, G. A.; et al. Comment of the use of dichloromethyl methyl ether as formylating agent. J. Org. Chem.1980, 45 (8), 1638–1639.

-

Allen Institute for AI | Semantic Scholar. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

-

Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

- Google Patents.

- Al-Zoubi, R. M.; et al. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. Molecules2015, 20 (4), 5698-5713.

-

Royal Society of Chemistry. Supporting Information For. [Link]

- Jessop, P. G.; et al. Formylation of Amines. Molecules2014, 19 (6), 7688-7704.

-

Organic Syntheses. dichloromethyl methyl ether. [Link]

-

Pertanika. Bromination of 2,S-dimethoxybenzaldehyde. [Link]

-

ResearchGate. ChemInform Abstract: A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. [Link]

-

Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]

-

Royal Society of Chemistry. Formylation and acylation reactions catalysed by trifluoromethanesulphonic acid. [Link]

-

University of Glasgow. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

-

PubChem. 3,4-Dimethoxytoluene. [Link]

- Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

ResearchGate. ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 2-Formyl-4,5-dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Formyl-4,5-dimethoxybenzonitrile is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a versatile building block for the construction of complex heterocyclic scaffolds. The reactivity of its formyl group is intricately modulated by the electronic interplay of the ortho-cyano and para/meta-dimethoxy substituents. This guide provides a comprehensive technical overview of the formyl group's reactivity in this molecule, exploring a range of pivotal organic transformations. We will delve into the mechanistic underpinnings of its participation in nucleophilic additions, reductions, oxidations, and various condensation reactions, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this compound for novel molecular design and drug development.

Introduction: Electronic Landscape of 2-Formyl-4,5-dimethoxybenzonitrile

The reactivity of the aldehyde (formyl) group in 2-Formyl-4,5-dimethoxybenzonitrile is dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is, in turn, governed by the electronic effects of the substituents on the benzene ring[1]. In this specific molecule, we have a fascinating interplay of competing electronic influences:

-

The Cyano Group (-CN): Positioned ortho to the formyl group, the cyano group is a potent electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It strongly deactivates the aromatic ring towards electrophilic substitution but, more importantly for the formyl group's reactivity, it significantly increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack[1].

-

The Methoxy Groups (-OCH₃): Located at the 4 and 5 positions, the methoxy groups are strong electron-donating groups (EDGs) primarily through the resonance effect (+M), which overrides their inductive electron-withdrawing effect (-I). These groups increase the electron density of the aromatic ring, which can partially mitigate the electron-withdrawing effect of the cyano group on the formyl moiety[1].

This unique electronic arrangement makes the formyl group in 2-Formyl-4,5-dimethoxybenzonitrile a highly valuable and tunable reactive handle for a variety of synthetic transformations.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the formyl carbon due to the adjacent cyano group makes it highly susceptible to attack by a wide range of nucleophiles.

Grignard and Organolithium Reagents

The addition of organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) to the formyl group provides a direct route to secondary alcohols. The choice of solvent and temperature is critical to avoid side reactions, such as attack at the cyano group.

Experimental Protocol: Synthesis of a Secondary Alcohol via Grignard Addition

-

Step 1: Reaction Setup

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

-

Step 2: Grignard Reagent Addition

-

The solution is cooled to 0 °C using an ice bath.

-

The Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) in THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

-

Step 3: Reaction and Quenching

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Step 4: Work-up and Purification

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired secondary alcohol.

-

Reduction of the Formyl Group

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using various reducing agents. The choice of reagent depends on the desired selectivity and the presence of other reducible functional groups, such as the cyano group.

Hydride Reductions

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones[2][3][4][5][6]. It is generally unreactive towards nitriles under standard conditions, making it an ideal choice for the selective reduction of the formyl group in 2-Formyl-4,5-dimethoxybenzonitrile[4].

Experimental Protocol: Selective Reduction with Sodium Borohydride [7]

-

Step 1: Dissolution

-

2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

-

Step 2: Addition of Reducing Agent

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.1-1.5 eq) is added portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.

-

-

Step 3: Reaction Monitoring

-

The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

-

-

Step 4: Work-up

-

The reaction is quenched by the slow addition of water or dilute hydrochloric acid.

-

The solvent is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

-

Step 5: Purification

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude 2-(hydroxymethyl)-4,5-dimethoxybenzonitrile.

-

The product can be further purified by recrystallization or column chromatography.

-

Oxidation of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid group, yielding 2-cyano-4,5-dimethoxybenzoic acid. This transformation is valuable for introducing a carboxylic acid functionality for further derivatization.

Permanganate and Chromic Acid Oxidations

Strong oxidizing agents like potassium permanganate (KMnO₄) under alkaline conditions or Jones reagent (CrO₃ in sulfuric acid and acetone) are effective for this transformation[1][8][9][10][11]. Care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the aromatic ring.

Experimental Protocol: Oxidation with Potassium Permanganate [12]

-

Step 1: Reaction Setup

-

2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) is suspended in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

-

-

Step 2: Addition of Oxidant

-

The mixture is cooled in an ice bath.

-

A solution of potassium permanganate (KMnO₄) in water is added dropwise, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it reacts.

-

-

Step 3: Reaction Completion and Work-up

-

After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a saturated solution of sodium bisulfite to destroy excess permanganate, resulting in the formation of a manganese dioxide precipitate.

-

The mixture is filtered, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

-

Step 4: Isolation and Purification

-

The precipitated 2-cyano-4,5-dimethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

-

Condensation Reactions: Building Complexity

The formyl group of 2-Formyl-4,5-dimethoxybenzonitrile is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of diverse heterocyclic systems.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst[13]. This reaction with 2-Formyl-4,5-dimethoxybenzonitrile provides a straightforward route to substituted alkenes, which are valuable intermediates in organic synthesis.

Experimental Protocol: Knoevenagel Condensation with Malononitrile [14][15][16][17]

-

Step 1: Reactant Mixture

-

In a round-bottom flask, 2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) and malononitrile (1.1 eq) are dissolved in a suitable solvent such as ethanol or isopropanol.

-

-

Step 2: Catalyst Addition

-

A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added to the mixture.

-

-

Step 3: Reaction

-

The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 1-4 hours, with progress monitored by TLC.

-

-

Step 4: Product Isolation

-

Upon completion, the reaction mixture is cooled, and the precipitated product, (2-cyano-4,5-dimethoxybenzylidene)malononitrile, is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford the pure product.

-

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent)[18][19][20][21]. This reaction allows for the stereoselective formation of the double bond. The reaction of 2-Formyl-4,5-dimethoxybenzonitrile with a Wittig reagent provides a direct route to various substituted styrenes.

Experimental Protocol: Wittig Olefination [3]

-

Step 1: Ylide Generation (in situ)

-

A suspension of the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF is stirred under an inert atmosphere in a Schlenk flask.

-

The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (n-BuLi) is added dropwise to generate the ylide (a color change is typically observed).

-

-

Step 2: Reaction with the Aldehyde

-

A solution of 2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.

-

-

Step 3: Completion and Work-up

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched with water, and the product is extracted with diethyl ether or ethyl acetate.

-

-

Step 4: Purification

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydroisoquinolines and related heterocyclic structures[7][22][23]. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization[22]. 2-Formyl-4,5-dimethoxybenzonitrile can serve as the aldehyde component in this reaction, leading to the formation of substituted tetrahydroisoquinolines, which are important scaffolds in medicinal chemistry[2][18][22]. For instance, this reaction is a key step in the synthesis of the alkaloid papaverine[12][24][25].

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

-

Step 1: Imine Formation

-

To a solution of a β-phenylethylamine derivative (e.g., 3,4-dimethoxyphenethylamine, 1.0 eq) in a suitable solvent like toluene or dichloromethane, 2-Formyl-4,5-dimethoxybenzonitrile (1.0 eq) is added.

-

The mixture is stirred at room temperature, often with a dehydrating agent such as magnesium sulfate, to facilitate the formation of the corresponding imine.

-

-

Step 2: Cyclization

-

The reaction mixture is cooled, and a protic or Lewis acid (e.g., trifluoroacetic acid or boron trifluoride etherate) is added.

-

The mixture is then stirred at room temperature or heated to effect the intramolecular cyclization.

-

-

Step 3: Work-up and Isolation

-

The reaction is quenched with a base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, washed, dried, and concentrated.

-

-

Step 4: Purification

-

The crude tetrahydroisoquinoline derivative is purified by column chromatography or recrystallization.

-

Visualization of Key Reaction Mechanisms

To further elucidate the reactivity of the formyl group in 2-Formyl-4,5-dimethoxybenzonitrile, the following diagrams illustrate the fundamental steps of the discussed reactions.

Conclusion

The formyl group in 2-Formyl-4,5-dimethoxybenzonitrile exhibits a rich and versatile reactivity profile, making it a valuable synthon for organic chemists. The activating effect of the ortho-cyano group enhances its susceptibility to nucleophilic attack, enabling a wide array of transformations including additions of organometallic reagents and various condensation reactions. Concurrently, the formyl group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for molecular diversification. The strategic application of reactions such as the Knoevenagel condensation, Wittig reaction, and Pictet-Spengler synthesis allows for the efficient construction of complex molecular architectures, particularly diverse heterocyclic systems of interest in medicinal chemistry and materials science. A thorough understanding of the electronic factors governing the reactivity of this molecule, coupled with the selection of appropriate reaction conditions, empowers researchers to harness its full synthetic potential.

References

- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.

- The Pictet-Spengler Reaction. (n.d.).

- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.

- Fiveable. (2025, August 15). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.

- Wikipedia. (n.d.). Sodium borohydride.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- Journal of Chemical and Pharmaceutical Research. (2012). 4(2), 1231-1234.

- Knoevenagel Condensation Reaction. (n.d.).

- Wikipedia. (n.d.). Knoevenagel condensation.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Chem Base. (2021, May 1). Synthesis of Papaverine [Video]. YouTube.

- Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.

- Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent.

- ResearchGate. (2026, January 18). Facile synthesis of papaverine, (±) setigeridine, (±) setigerine, and related isoquinoline alkaloids.

- OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.

- Common Organic Chemistry. (n.d.). Sodium Borohydride.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- ARKAT USA, Inc. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(ix), 4-8.

- PMC. (2025, November 14). Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis.

- PMC - NIH. (n.d.). The biosynthesis of papaverine proceeds via (S)-reticuline.

- BenchChem. (n.d.). Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation.

- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.

- Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.

- ResearchGate. (n.d.). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives.

- PMC. (2017, September 26). Mechanochemical Knoevenagel condensation investigated in situ.

- Ascensus Specialties. (n.d.). Sodium Borohydride Series: Beyond Organic Synthesis.

- University Of Nigeria Nsukka. (n.d.). Nigerian Research Journal of Chemical Sciences.

- Organic Chemistry Portal. (n.d.). para-Formylation of nitroarenes via vicarious nucleophilic substitution of hydrogen with tris(benzotriazol-1-yl)methane.

- Organic Solvent Controlling the Oxidativity of Potassium Permanganate. (n.d.).

- Sciencemadness. (n.d.). 2452 - Rigby : Hydroxylations with Potassium Manganate.

- A Mechanistic Switch from Homoallylation to Cyclopropylcarbinylation of Aldehydes. (2022, June 23).

- Semantic Scholar. (2009, January 24). Oxidation by permanganate: synthetic and mechanistic aspects.

- PMC. (2025, October 21). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol.

- Caribbean Journal of Sciences and Technology. (n.d.). Kinetics of Acidic Potassium Permanganate Oxidation of Formaldehyde in Aqueous and 5% Ethanol-Water Solvents.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openarchive.ki.se [openarchive.ki.se]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Formic acid reduction - comments , Hive Methods Discourse [chemistry.mdma.ch]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medium Buffer Effects on the Condensation of L-Cysteine and Aryl Nitriles to (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 15. bionmr.unl.edu [bionmr.unl.edu]

- 16. semanticscholar.org [semanticscholar.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]

- 20. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 21. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 25. US11891375B2 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of Lemborexant using the intermediates - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile: A Detailed Application Note and Protocol

Introduction: The Significance of a Versatile Building Block

2-Formyl-4,5-dimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a formyl, a cyano, and two methoxy groups on a benzene ring, makes it a valuable precursor for the construction of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. The strategic placement of these functional groups allows for a diverse range of chemical transformations, providing access to a rich chemical space for drug discovery and development professionals.

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Formyl-4,5-dimethoxybenzonitrile. The presented methodology is designed to be robust and scalable, with a focus on explaining the underlying chemical principles and providing practical insights to ensure successful execution in a research and development setting.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 2-Formyl-4,5-dimethoxybenzonitrile is most effectively achieved through a two-step reaction sequence starting from the readily available 3,4-dimethoxybenzaldehyde (veratraldehyde). This strategy involves:

-

Electrophilic Aromatic Bromination: The selective introduction of a bromine atom at the ortho-position to the formyl group of veratraldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde.

-

Nucleophilic Aromatic Substitution (Cyanation): The subsequent displacement of the bromide with a cyanide group to afford the target molecule, 2-Formyl-4,5-dimethoxybenzonitrile.

This approach is favored due to the high yields and selectivity of each step, as well as the commercial availability and relatively low cost of the starting materials.

Visualizing the Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from veratraldehyde and proceeding through a brominated intermediate to the final product.

Caption: Synthetic workflow for 2-Formyl-4,5-dimethoxybenzonitrile.

Part 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

Principle and Mechanism

The first step involves the electrophilic aromatic substitution of 3,4-dimethoxybenzaldehyde with bromine. The methoxy groups are activating, ortho-, para-directing groups, while the formyl group is a deactivating, meta-directing group. The regioselectivity of the bromination is controlled by the powerful directing effect of the two methoxy groups, leading to the substitution at the C2 position, which is ortho to one methoxy group and para to the other, and importantly, not sterically hindered. Acetic acid is a common solvent for this reaction, as it can solvate both the polar starting material and the nonpolar bromine.[1]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.0602 | 99% | Sigma-Aldrich |

| Bromine | Br₂ | 159.81 | 3.1 mL (9.62 g) | 0.0602 | 99.8% | Acros Organics |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 40 mL | - | 99.7% | Fisher Scientific |

| Water | H₂O | 18.02 | 20 mL | - | Deionized | - |

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.0602 mol) of 3,4-dimethoxybenzaldehyde in 40 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Bromine: Slowly add 3.1 mL (9.62 g, 0.0602 mol) of bromine dropwise from the dropping funnel to the stirred solution over a period of 30 minutes. The reaction is exothermic, and the color of the solution will turn from colorless to reddish-brown. Maintain the reaction temperature between 20-30°C using a water bath if necessary.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent. The starting material (veratraldehyde) has a higher Rf value than the product (2-bromo-4,5-dimethoxybenzaldehyde).

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow solid will precipitate out.[1]

-

Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is colorless and neutral to pH paper. This removes any unreacted bromine and acetic acid.

-

Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight.

-

Characterization: The product, 2-bromo-4,5-dimethoxybenzaldehyde, should be obtained as a white to pale yellow crystalline solid. The expected yield is in the range of 85-90%. The melting point should be in the range of 151-153°C.[1]

Part 2: Synthesis of 2-Formyl-4,5-dimethoxybenzonitrile

Principle and Mechanism

The second step is a nucleophilic aromatic substitution reaction, specifically a Rosenmund-von Braun reaction. In this reaction, the bromo substituent of 2-bromo-4,5-dimethoxybenzaldehyde is replaced by a cyano group using copper(I) cyanide. The copper(I) cyanide is essential as it facilitates the displacement of the aryl halide, which is typically unreactive towards nucleophilic substitution. The reaction is usually carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | 10.0 g | 0.0408 | - | Synthesized in Part 1 |

| Copper(I) Cyanide | CuCN | 89.56 | 4.39 g | 0.0490 | 99% | Alfa Aesar |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous | Sigma-Aldrich |

| Iron(III) Chloride | FeCl₃ | 162.20 | - | - | - | For work-up |

| Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | Concentrated | For work-up |

| Toluene | C₇H₈ | 92.14 | - | - | - | For extraction |

| Water | H₂O | 18.02 | - | - | Deionized | - |

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 10.0 g (0.0408 mol) of 2-bromo-4,5-dimethoxybenzaldehyde, 4.39 g (0.0490 mol) of copper(I) cyanide, and 50 mL of anhydrous dimethylformamide (DMF).

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent oxidation of the copper(I) cyanide.

-

Reaction Conditions: Heat the reaction mixture to 150-160°C with vigorous stirring. The mixture will become a dark brown slurry.

-

Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 7:3). The product, 2-Formyl-4,5-dimethoxybenzonitrile, will have a different Rf value compared to the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Prepare a solution of iron(III) chloride (10 g) and concentrated hydrochloric acid (2 mL) in water (50 mL). This solution is used to complex with the excess cyanide and copper salts.

-

Quenching: Carefully pour the reaction mixture into the iron(III) chloride solution with stirring. The mixture will turn greenish-brown.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 10% aqueous sodium hydroxide (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol-water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The final product, 2-Formyl-4,5-dimethoxybenzonitrile, should be obtained as a solid. The expected melting point is in the range of 142-144°C.[2] Characterization should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Alternative Synthetic Route: The Vilsmeier-Haack Reaction

An alternative and potentially more direct route to 2-Formyl-4,5-dimethoxybenzonitrile is the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction allows for the formylation of electron-rich aromatic rings.

Conceptual Overview

The Vilsmeier-Haack reaction involves the treatment of an electron-rich arene with a Vilsmeier reagent, which is typically formed in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3][5][6] The highly electrophilic Vilsmeier reagent then attacks the aromatic ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.[3][5] For the synthesis of 2-Formyl-4,5-dimethoxybenzonitrile, the starting material would be 4,5-dimethoxybenzonitrile. The electron-donating methoxy groups would activate the ring towards electrophilic substitution, directing the formylation to the ortho position.

Caption: Conceptual workflow of the Vilsmeier-Haack reaction.

While this method offers a more atom-economical approach, optimization of reaction conditions such as temperature, stoichiometry, and reaction time would be necessary for this specific substrate.